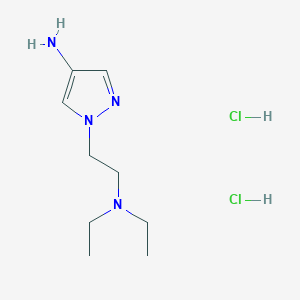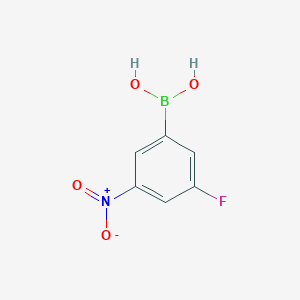
3-(3,5-Difluorophenyl)cyclobutan-1-ol
Descripción general
Descripción
“3-(3,5-Difluorophenyl)cyclobutan-1-ol” is a chemical compound with the molecular formula C10H10F2O and a molecular weight of 184.18 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “3-(3,5-Difluorophenyl)cyclobutan-1-ol” is 1S/C10H10F2O/c11-8-1-6(2-9(12)5-8)7-3-10(13)4-7/h1-2,5,7,10,13H,3-4H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-(3,5-Difluorophenyl)cyclobutan-1-ol” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Aplicaciones Científicas De Investigación
Photochemical Applications
Cyclobutane derivatives are extensively studied for their photochemical properties. Schwarzer and Weber (2014) investigated the photochemical dimerization of a fluorinated dibenzylideneacetone, leading to cyclobutane derivatives under sunlight in chloroform solution. This study showcases the potential of cyclobutane derivatives in photo-induced chemical reactions, contributing to understanding molecular interactions and reaction mechanisms in photochemistry (Schwarzer & Weber, 2014).
Organic Synthesis and Polymerization
Cyclobutane derivatives serve as intermediates in the synthesis of complex organic molecules. Bernard et al. (2004) demonstrated the use of cyclobutyl derivatives as intermediates in synthesizing chromenes containing a cyclobutane ring, indicating their utility in constructing cyclic and acyclic organic compounds with potential applications in pharmaceuticals and materials science (Bernard et al., 2004).
Liquid Crystal Alignment Layers
Lee et al. (2007) synthesized a series of polyimides from cyclobutane-1,2,3,4-tetracarboxylic dianhydride for use in liquid crystal display devices. These compounds provide high pretilt angles and good transparency, demonstrating the relevance of cyclobutane derivatives in developing advanced materials for electronic displays (Lee et al., 2007).
Catalytic Reactions and Chemical Synthesis
Cyclobutane derivatives are instrumental in catalytic reactions for synthesizing various organic compounds. Matsuda, Makino, and Murakami (2004) explored the Rhodium-catalyzed addition/ring-opening reaction of arylboronic acids with cyclobutanones, leading to butyrophenone derivatives. This highlights the role of cyclobutane derivatives in facilitating catalytic processes that enhance the efficiency and selectivity of chemical syntheses (Matsuda, Makino, & Murakami, 2004).
Coordination Polymer-Mediated Molecular Surgery
Wang et al. (2022) reported the use of a coordination polymer for the precise interconversion of dicyclobutane compounds. This novel approach allows for the cutting and coupling of specific bonds within cyclobutane derivatives, demonstrating an innovative method for molecular surgery and skeletal editing in organic chemistry (Wang et al., 2022).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-(3,5-difluorophenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c11-8-1-6(2-9(12)5-8)7-3-10(13)4-7/h1-2,5,7,10,13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFASIJNNHUHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)cyclobutan-1-ol | |
CAS RN |
1807939-36-1 | |
| Record name | 3-(3,5-difluorophenyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride](/img/structure/B1457417.png)
![7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B1457418.png)

![1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457423.png)
![8-Oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B1457424.png)


![7-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1457430.png)



![1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene](/img/structure/B1457437.png)